8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride
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Overview
Description
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a versatile small molecule scaffold with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfur-containing bicyclic framework, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride are the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft . The compound’s selectivity for DAT and SERT results from reduced activity at the SERT .
Biochemical Pathways
By inhibiting DAT and SERT, this compound affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft enhances the activation of their respective receptors, leading to amplified downstream signaling .
Result of Action
The result of the action of this compound is an enhanced dopaminergic and serotonergic signaling . This can lead to various physiological effects, depending on the specific neuronal circuits involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable diene with a thiol can yield the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound has a nitrogen atom instead of sulfur, leading to different chemical and biological properties.
8-Oxabicyclo[3.2.1]octane: The presence of an oxygen atom in the bicyclic structure imparts distinct reactivity and interactions.
8-Thiabicyclo[3.2.1]octan-3-ylmethanamine hydrochloride: This compound has a methanamine group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which provides specific reactivity and interactions not found in its analogs.
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSQYGGGXDYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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